molecular formula C18H26N2O3S B2869845 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-13-7

1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2869845
CAS RN: 2058740-13-7
M. Wt: 350.48
InChI Key: DTPKUPDVLBAZAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an intramolecular 1,3-dipolar nitrone cycloaddition reaction . Specifically, readily accessible vinylogous carbonates react with N-substituted hydroxylamine hydrochlorides to form a variety of bicyclic isoxazolidines. This process occurs under catalyst-free conditions and yields complex bicyclo[3.2.1]octane scaffolds .


Molecular Structure Analysis

The molecular structure of 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione consists of a pyrrolidine ring fused to a bicyclo[3.2.1]octane framework. The stereochemistry at the 1R and 5S positions is crucial for its biological activity and interactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including ring-opening reactions, functional group modifications, and cyclization processes. These reactions can lead to the formation of derivatives with altered properties or enhanced bioactivity .

Scientific Research Applications

Stereoselective Conversion and Potential as Substance P Antagonists

Research has shown that compounds structurally related to 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergo transformations to yield substituted piperidinecarboxamides, which are of interest as potential Substance P antagonists. This process involves lactone cleavage by reaction with amines, followed by reduction, showcasing the compound's utility in the synthesis of bioactive molecules with potential therapeutic applications (Rogiers et al., 2001).

Antimicrobial Properties

A study on derivatives of pyrrolidine-2,5-dione, which is structurally related to the compound , revealed moderate antimicrobial activities against selected bacterial and fungal species. These findings suggest the potential of such compounds in developing new antimicrobial agents (Fondjo et al., 2021).

Application in Polymer Solar Cells

Another research avenue involves the use of related n-type conjugated polyelectrolytes, incorporating pyrrolidine dione derivatives, as electron transport layers in polymer solar cells. These materials have shown to improve power conversion efficiency due to their high conductivity and electron mobility, indicating the compound's relevance in enhancing renewable energy technologies (Hu et al., 2015).

Spirocyclic Pyrrolidine-Thiazolidinediones Synthesis

The compound's framework facilitates the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones, a process catalyzed by chiral ligands. This synthesis pathway highlights the compound's significance in producing molecules with a spiro-heteroquaternary stereogenic center, which could be useful in medicinal chemistry for developing new therapeutic agents (Yang et al., 2015).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

A strategic synthesis approach using the compound's related spiro[pyrrolidin-2,3′-oxindoles] demonstrated significant in vitro activities against various pathogens, including bacteria, fungi, malaria, and tuberculosis. This underscores the potential of the compound and its derivatives in the development of broad-spectrum antimicrobial and antiparasitic therapies (Haddad et al., 2015).

Future Directions

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properties

IUPAC Name

1-[8-(2-cyclopentylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c21-16-7-8-17(22)20(16)14-9-12-5-6-13(10-14)19(12)18(23)11-24-15-3-1-2-4-15/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKUPDVLBAZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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